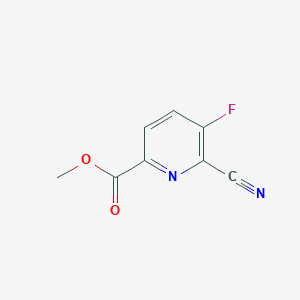

Methyl 6-cyano-5-fluoropicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is a derivative of picolinic acid and contains a cyano group and a fluorine atom, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of Methyl 6-cyano-5-fluoropicolinate typically involves the reaction of 6-cyano-5-fluoropicolinic acid with methanol in the presence of a catalyst. The reaction conditions often require heating and the use of a dehydrating agent to drive the esterification process to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

Methyl 6-cyano-5-fluoropicolinate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 6-cyano-5-fluoropicolinate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, characterized by a cyano group and a fluorine atom, enhances its reactivity in various chemical reactions, particularly in:

- Suzuki–Miyaura Cross-Coupling Reactions : This compound is utilized in the formation of carbon-carbon bonds, which is fundamental for constructing diverse organic frameworks. The presence of the fluorine atom provides unique electronic properties that facilitate these reactions effectively.

- Synthesis of Herbicides : Recent studies have highlighted its role in developing new herbicides through innovative synthetic routes. For example, a halex reaction involving this compound has been reported to yield various aryl derivatives with herbicidal activity .

Biological Applications

The compound has also been investigated for its biological activities:

- Enzyme Inhibition Studies : this compound is employed in research focused on identifying enzyme inhibitors. Its structural features allow it to interact with specific biological targets, facilitating studies on receptor binding assays and drug design.

- Antimicrobial Activity : Some derivatives of this compound have been screened for antimicrobial properties. For instance, compounds synthesized from this compound exhibited significant inhibition against various microbial strains, indicating potential for pharmaceutical applications .

Industrial Applications

In the industrial sector, this compound finds use in:

- Agrochemicals Production : The compound is integral to formulating agrochemicals due to its reactivity and ability to form stable products that can enhance crop protection strategies.

- Dyes and Pigments : Its unique chemical properties allow it to be used in synthesizing dyes and pigments, contributing to the development of new coloring agents with desirable characteristics.

Case Studies

- Synthesis of Herbicides : A recent study demonstrated the successful synthesis of several new herbicides using this compound as a starting material. The resulting compounds showed promising herbicidal activity against common agricultural pests, indicating their potential for commercial development .

- Antimicrobial Screening : In a series of antimicrobial tests, derivatives of this compound were evaluated against various bacterial strains. Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition against resistant strains, suggesting their potential as lead candidates for new antibiotic therapies .

Wirkmechanismus

The mechanism of action of Methyl 6-cyano-5-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-cyano-5-fluoropicolinate can be compared with other picolinic acid derivatives, such as:

Methyl 6-cyano-5-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 6-cyano-5-bromopicolinate: Contains a bromine atom, leading to different reactivity and applications.

Methyl 6-cyano-5-iodopicolinate: The iodine atom provides unique properties for specific chemical reactions.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.

Biologische Aktivität

Methyl 6-cyano-5-fluoropicolinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of fluorinated picolinates, characterized by a cyano group and a fluorine atom on the pyridine ring. Its chemical formula is C8H6FNO2, and it is recognized for its herbicidal properties as well as potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways in target organisms. For instance, it may interfere with the biosynthesis of essential metabolites in plants and pathogens.

- Interaction with Receptors : Preliminary studies suggest that this compound may interact with certain receptors involved in cellular signaling pathways, which could lead to altered physiological responses in treated organisms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various pathogens and pests. The following table summarizes key findings from these studies:

| Study | Organism | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Leishmania spp. | 10 | 70% inhibition of growth | |

| E. coli | 25 | Bacteriostatic effect observed | |

| Fusarium spp. | 15 | Moderate antifungal activity |

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of this compound. A notable study involved its application in a mouse model for visceral leishmaniasis, where it was compared against standard treatments:

- Efficacy : The compound reduced parasite burden by approximately 46% at a dosage of 50 mg/kg administered intraperitoneally over five days, indicating potential as a therapeutic agent despite not meeting the >70% reduction criterion for lead optimization .

Case Studies

- Leishmaniasis Treatment : A study focusing on visceral leishmaniasis highlighted that this compound demonstrated a promising profile with reasonable aqueous solubility but showed rapid clearance from circulation, necessitating further modifications for improved bioavailability .

- Herbicidal Activity : Research on herbicidal applications revealed that the compound effectively inhibited weed growth at concentrations lower than those typically required for conventional herbicides, showcasing its potential as a more environmentally friendly alternative .

Eigenschaften

IUPAC Name |

methyl 6-cyano-5-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATGCXBMBKQADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.